3-Bromopropanamide
Overview
Description
3-Bromopropanamide: is an organic compound with the molecular formula C3H6BrNO. It is a brominated derivative of propanamide and is characterized by the presence of a bromine atom attached to the third carbon of the propanamide chain. This compound is of interest in organic synthesis and various chemical research applications due to its reactivity and functional groups.
Mechanism of Action
Target of Action
3-Bromopropanamide, also known as 3-Bromopropionamide, is a chemical compound with the molecular formula C3H6BrNO The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The bromine atom in the compound could potentially be involved in halogen bonding, a type of non-covalent interaction .
Biochemical Pathways
The bromine atom could potentially influence the reactivity of the compound, affecting its involvement in these pathways .
Result of Action
Given its structural similarity to other amides, it might influence protein structure and function, potentially leading to changes in cellular processes .
Biochemical Analysis
Biochemical Properties
3-Bromopropanamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as an alkylating agent, which means it can transfer an alkyl group to other molecules. This property allows this compound to modify the structure and function of proteins and enzymes, potentially inhibiting their activity. For example, it can interact with cysteine residues in proteins, leading to the formation of covalent bonds and subsequent changes in protein function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of enzymes involved in glycolysis, leading to a decrease in ATP production and subsequent effects on cellular energy levels . Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to changes in their structure and function. It can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. For example, this compound can alkylate cysteine residues in enzymes, leading to the formation of covalent bonds and subsequent inhibition of enzyme activity . Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can also result in cumulative effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cellular metabolism and gene expression . High doses of this compound can also result in toxic or adverse effects, including oxidative stress, DNA damage, and cell death . It is important to carefully control the dosage of this compound in animal studies to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle. It can inhibit key enzymes in these pathways, leading to changes in metabolic flux and metabolite levels . For example, this compound can inhibit the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, leading to a decrease in ATP production and subsequent effects on cellular energy levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . Additionally, this compound can accumulate in certain tissues, leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it can inhibit key enzymes involved in cellular respiration and energy production . This localization can result in significant changes in cellular metabolism and energy levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
Laboratory Synthesis: 3-Bromopropanamide can be synthesized through the bromination of propanamide. One common method involves the reaction of propanamide with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired position.
Reaction: [ \text{CH3CH2CONH2} + \text{Br2} \rightarrow \text{CH3CH(Br)CONH2} + \text{HBr} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow bromination process, where propanamide is continuously fed into a reactor along with bromine and a suitable catalyst. This method allows for better control over reaction conditions and yields higher quantities of the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Bromopropanamide can undergo oxidation reactions to form corresponding carboxylic acids. For example, oxidation with potassium permanganate (KMnO4) can yield 3-bromopropanoic acid.
Reduction: Reduction of this compound can lead to the formation of 3-bromopropylamine. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in this compound can be substituted with other nucleophiles. For instance, reaction with sodium azide (NaN3) can produce 3-azidopropanamide.
Hydrolysis: Hydrolysis of this compound in the presence of a strong base like sodium hydroxide (NaOH) can yield 3-bromopropanoic acid and ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Sodium azide (NaN3), polar aprotic solvents.
Hydrolysis: Sodium hydroxide (NaOH), aqueous conditions.
Major Products Formed
Oxidation: 3-Bromopropanoic acid.
Reduction: 3-Bromopropylamine.
Substitution: 3-Azidopropanamide.
Hydrolysis: 3-Bromopropanoic acid and ammonia.
Scientific Research Applications
Chemistry: 3-Bromopropanamide is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein modification. Its bromine atom can act as a reactive site for covalent binding to biological molecules.
Medicine: While not a drug itself, this compound can be used in the synthesis of pharmaceutical compounds. Its reactivity makes it a valuable intermediate in the development of new drugs.
Industry: In industrial applications, this compound is used in the production of polymers and resins. It can also be employed in the synthesis of specialty chemicals used in various manufacturing processes.
Comparison with Similar Compounds
3-Chloropropanamide: Similar to 3-bromopropanamide but with a chlorine atom instead of bromine. It exhibits similar reactivity but may have different reaction rates and conditions.
3-Iodopropanamide: Contains an iodine atom instead of bromine. It is more reactive due to the larger size and lower bond dissociation energy of the carbon-iodine bond.
Propanamide: The parent compound without any halogen substitution. It is less reactive compared to its halogenated derivatives.
Uniqueness of this compound: this compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chlorinated counterpart. Additionally, the size and electronegativity of bromine influence the compound’s behavior in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromopropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrNO/c4-2-1-3(5)6/h1-2H2,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIVLAVBOICUQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283596 | |
Record name | 3-Bromopropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-96-3 | |
Record name | 6320-96-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32255 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromopropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromopropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3-Bromopropionamide in organic synthesis?
A1: 3-Bromopropionamide serves as a versatile building block in organic synthesis. One notable application is its use as a three-carbon homologating agent for synthesizing unsymmetrical 1,4-diketones. [, ] This reaction exploits the reactivity of the bromine atom and the amide group for further chemical transformations.
Q2: How is 3-Bromopropionamide utilized in the development of potential drug candidates?
A2: 3-Bromopropionamide plays a crucial role as an intermediate in synthesizing various heterocyclic compounds with potential pharmaceutical applications. For instance, it has been employed in the synthesis of novel 3-piperidinyl-1,3,4-oxadiazole derivatives being investigated for their potential in treating Alzheimer's disease. [] These derivatives exhibited promising acetylcholinesterase (AChE) enzyme inhibition activity, suggesting their potential as therapeutic agents.
Q3: Can you provide details on the structural characterization of 3-Bromopropionamide?
A3: 3-Bromopropionamide is an organic compound with the molecular formula C3H6BrNO. While the provided abstracts don't delve into specific spectroscopic data, one can anticipate characteristic signals in various spectra. For instance:
Q4: Are there any studies investigating the environmental impact or degradation of 3-Bromopropionamide?
A4: The provided research papers primarily focus on synthetic applications and biological activity of 3-Bromopropionamide and its derivatives. Information regarding its environmental impact, degradation pathways, and ecotoxicological effects requires further investigation and falls outside the scope of the current research presented.
Q5: Have any structure-activity relationship (SAR) studies been conducted on derivatives of 3-Bromopropionamide?
A5: Yes, the synthesis of 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted)propanamides involved investigating the impact of different substituents on the propanamide nitrogen on antibacterial activity. [] This study indicated that variations in the aryl/aralkyl substituents significantly influenced the antibacterial potency against various bacterial strains, highlighting the importance of SAR studies for optimizing biological activity.
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